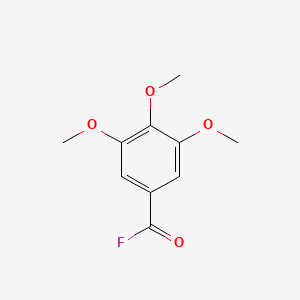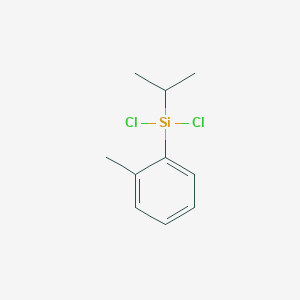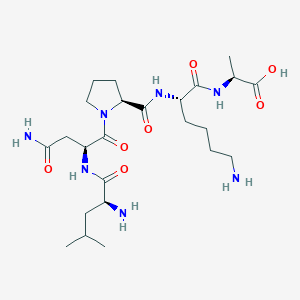
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is an organic compound belonging to the class of alkylated phenols. This compound is characterized by its bulky tert-butyl groups and an ethylhexyl side chain attached to the phenolic ring. It is primarily used as an antioxidant and stabilizer in various industrial applications, including polymers, fuels, and lubricants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutylene in the presence of a strong acid catalyst such as aluminum chloride or triflic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure selective alkylation at the desired positions on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, is also common in industrial processes to facilitate the alkylation reaction .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidation products.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl and ethylhexyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, along with elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of alkylated or functionalized phenols .
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers due to oxidation.
Biology: The compound is studied for its antioxidant properties, which can protect biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant activity.
Mecanismo De Acción
The antioxidant activity of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from further oxidation. This mechanism involves the stabilization of free radicals and the interruption of radical chain reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the ethylhexyl side chain, making it less effective as an antioxidant in certain applications.
2,4-Di-tert-butylphenol: Similar structure but different substitution pattern, leading to variations in reactivity and stability.
2,6-Di-tert-butyl-4-methylphenol (BHT): Commonly used antioxidant with a methyl group instead of an ethylhexyl group
Uniqueness
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is unique due to its combination of bulky tert-butyl groups and a long ethylhexyl side chain. This structure provides enhanced steric protection and increased solubility in non-polar solvents, making it particularly effective in stabilizing hydrocarbon-based products .
Propiedades
Número CAS |
816462-78-9 |
|---|---|
Fórmula molecular |
C22H38O |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(2-ethylhexyl)phenol |
InChI |
InChI=1S/C22H38O/c1-9-11-12-16(10-2)13-17-14-18(21(3,4)5)20(23)19(15-17)22(6,7)8/h14-16,23H,9-13H2,1-8H3 |
Clave InChI |
VJRINUKEPADBHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)

![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)


![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)


